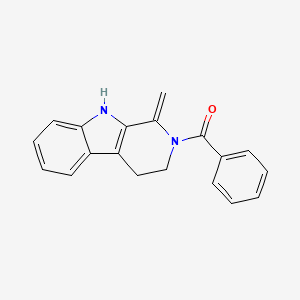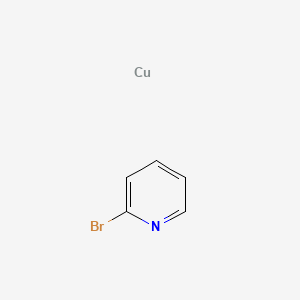
2-Bromopyridine--copper (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopyridine–copper (1/1) is a coordination compound formed between 2-bromopyridine and copper. 2-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula BrC₅H₄N. It is a colorless liquid used as an intermediate in organic synthesis . Copper, on the other hand, is a transition metal known for its catalytic properties in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromopyridine can be synthesized from 2-aminopyridine via diazotization followed by bromination . The process involves the following steps:
Diazotization: 2-Aminopyridine is treated with sodium nitrite and hydrobromic acid at low temperatures to form a diazonium salt.
Bromination: The diazonium salt is then reacted with bromine to yield 2-bromopyridine.
Industrial Production Methods
Industrial production of 2-bromopyridine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with butyllithium to form 2-lithiopyridine, a versatile reagent.
Oxidation Reactions: It can be oxidized to the N-oxide using suitable peracids.
Coupling Reactions: It participates in cross-coupling reactions such as the Negishi and Suzuki couplings.
Common Reagents and Conditions
Butyllithium: Used in substitution reactions to form 2-lithiopyridine.
Peracids: Used in oxidation reactions to form N-oxides.
Palladium and Copper Catalysts: Used in cross-coupling reactions.
Major Products Formed
2-Lithiopyridine: Formed from substitution reactions with butyllithium.
N-Oxides: Formed from oxidation reactions.
Coupled Products: Formed from cross-coupling reactions.
Applications De Recherche Scientifique
2-Bromopyridine–copper (1/1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Used in the preparation of biologically active compounds like antimalarial agents.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromopyridine–copper (1/1) involves the coordination of 2-bromopyridine to the copper center. This coordination enhances the reactivity of the compound, making it a useful catalyst in various chemical reactions. The copper center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopyridine: An isomer of 2-bromopyridine with the bromine atom at the 3-position.
Uniqueness
2-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom, which makes it particularly useful in certain synthetic applications. Its coordination with copper further enhances its catalytic properties, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
36264-49-0 |
|---|---|
Formule moléculaire |
C5H4BrCuN |
Poids moléculaire |
221.54 g/mol |
Nom IUPAC |
2-bromopyridine;copper |
InChI |
InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H; |
Clé InChI |
IDIJNWFWDVPTOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)Br.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
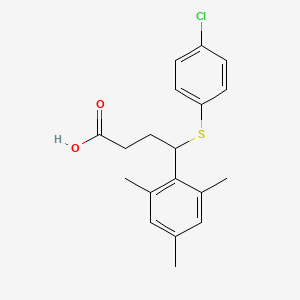
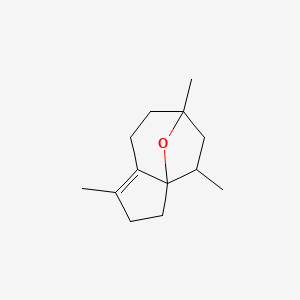
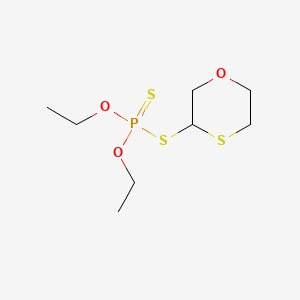

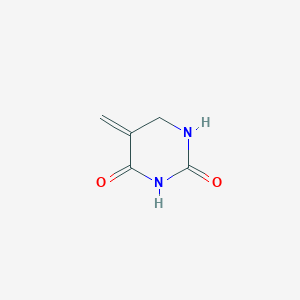
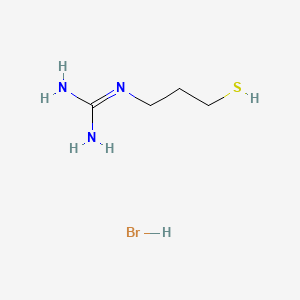
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
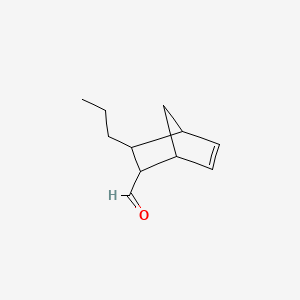
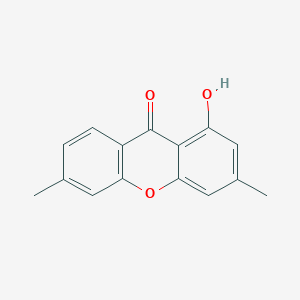
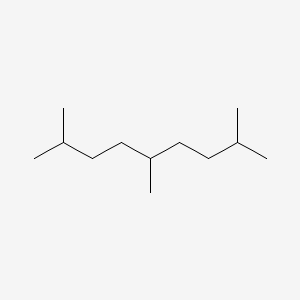
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
